
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is a chemical compound with the CAS Number: 2020223-61-2 . It has a molecular weight of 153.18 . This compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one . The InChI code for this compound is 1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3 .Physical And Chemical Properties Analysis
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one is a liquid . The storage temperature and other physical properties are not specified .Applications De Recherche Scientifique
Sonogashira Cross-Coupling Reactions
The title compound, also known as methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate , serves as a useful synthon in Sonogashira cross-coupling reactions. It can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide under phase-transfer catalysis .
Second Harmonic Generation (SHG) Materials
Chalcone derivatives containing a pyridine base and electron donor groups substituted at specific positions have shown enhanced SHG efficiency. The presence of the prop-2-yn-1-one moiety contributes to the nonlinear optical properties of these materials .
Materials Simulation and Computational Studies
Researchers have employed computational methods to study materials, including prop-2-en-1-one-based single crystals. These simulations provide insights into electronic, optical, and lattice energy properties .
Safety and Hazards
Propriétés
IUPAC Name |
1-(3-methoxypyrrolidin-1-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-8(10)9-5-4-7(6-9)11-2/h1,7H,4-6H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTISPQOYDLWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C(=O)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyrrolidin-1-yl)prop-2-yn-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

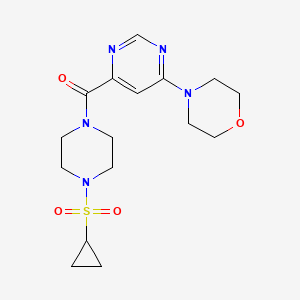

![[(3,4-Dipropoxyphenyl)sulfonyl]piperidine](/img/structure/B2567614.png)
![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2567617.png)
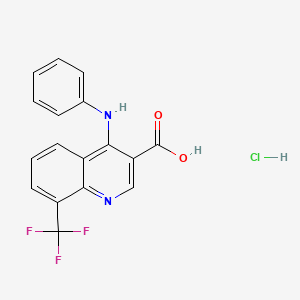


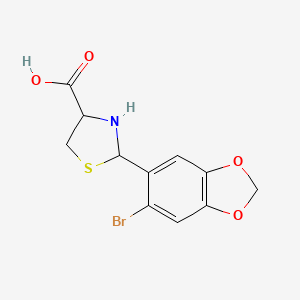
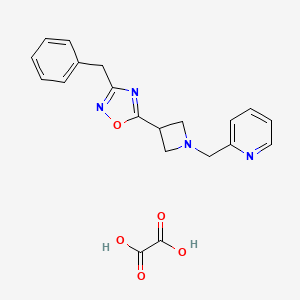
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2567627.png)
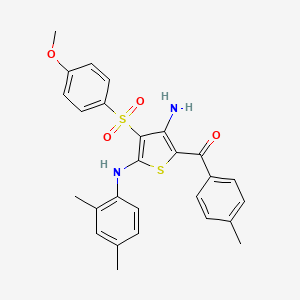
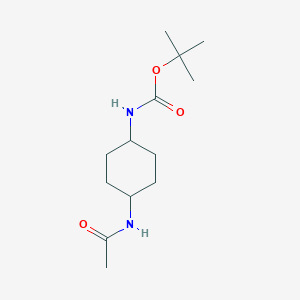
![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2567633.png)
![2-(2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2567634.png)